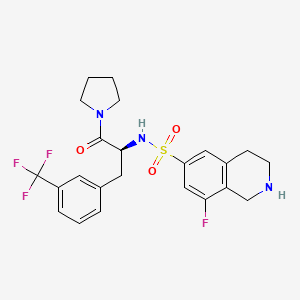
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is an organic compound characterized by the presence of a propenylamine group attached to a dichlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propenylamine.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with propenylamine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for manufacturing polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, it may inhibit enzyme activity or activate receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-amine, 3-(2,4-dichlorophenyl)-: Similar structure but different chlorine substitution pattern.
2-Propen-1-amine, 3-(3,5-dichlorophenyl)-: Another isomer with chlorine atoms at different positions.
2-Propen-1-amine, 3-(3,4-difluorophenyl)-: Fluorine atoms instead of chlorine, affecting reactivity and properties.
Uniqueness
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is unique due to its specific substitution pattern and the presence of the propenylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
83665-76-3 |
|---|---|
Molekularformel |
C9H9Cl2N |
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
(E)-3-(3,4-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+ |
InChI-Schlüssel |
SVLYGNKFNCGGSH-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/CN)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C=CCN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)




![4-[(2E)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B12118754.png)

![2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118773.png)




![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
